molecular formula C24H22N2O3S B2571082 2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)thio)-N-phenylacetamide CAS No. 1040644-57-2

2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)thio)-N-phenylacetamide

Katalognummer: B2571082
CAS-Nummer: 1040644-57-2
Molekulargewicht: 418.51
InChI-Schlüssel: NLOOTNKDNPPPMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-(((9H-Fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)thio)-N-phenylacetamide (CAS 1040644-57-2) is a synthetic organic compound provided for research applications. With a molecular formula of C 24 H 22 N 2 O 3 S and a molecular weight of 418.51 g/mol , this molecule integrates a fluorene-based oxime ether, a thioether linker, and an N-phenylacetamide group into a single, multifunctional scaffold . This unique structure suggests potential as a versatile intermediate in medicinal chemistry and chemical biology. The fluorene moiety is a common feature in compounds investigated for various biological activities . The molecule's structure, featuring hydrogen bond donors and acceptors with a topological polar surface area of 96.2 Ų , makes it a candidate for research into novel bioactive agents. Researchers can explore its potential as a key synthetic intermediate for developing more complex molecular architectures. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Eigenschaften

IUPAC Name

2-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c27-18(15-30-16-23(28)25-17-8-2-1-3-9-17)14-29-26-24-21-12-6-4-10-19(21)20-11-5-7-13-22(20)24/h1-13,18,27H,14-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOOTNKDNPPPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)thio)-N-phenylacetamide is a derivative of fluorenone, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H19N3O3S
  • Molecular Weight : 345.41 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 9H-fluoren-9-ylidene derivatives with appropriate thio and acetamide groups under controlled conditions. The process generally includes:

  • Formation of the Fluorenone Derivative : This is achieved through condensation reactions involving 9-fluorenone and various amines.
  • Thioether Formation : The introduction of thio groups is performed using thiol reagents in a nucleophilic substitution reaction.
  • Acetamide Coupling : The final step involves acetamide formation through reaction with acetic anhydride or acetic acid.

Antimicrobial Activity

Research has indicated that fluorenone derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown inhibition against various bacterial strains, including E. coli and Staphylococcus aureus. The biological activity can be quantified using the agar well diffusion method, where the zone of inhibition is measured.

CompoundZone of Inhibition (mm)
2-((3-(Fluoren-9-ylidene)amino)oxy)-2-hydroxypropylthio-N-phenylacetamide17.9 (against E. coli)
N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine19.4 (against S. aureus)

Anticancer Activity

Fluorenone derivatives have also been studied for their anticancer properties. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of various Schiff bases derived from fluorenone, finding that compounds with electron-withdrawing groups exhibited enhanced activity against gram-positive and gram-negative bacteria .
  • Anticancer Mechanisms : Another research effort focused on the interaction of fluorenone derivatives with dihydrofolate reductase, a key enzyme in cancer cell proliferation. Molecular docking studies indicated strong binding affinity, suggesting potential as a chemotherapeutic agent .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that fluorene derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)thio)-N-phenylacetamide can inhibit the proliferation of various cancer cell lines, including lung (A549) and breast (MDA-MB-231) carcinoma cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against multidrug-resistant strains. Preliminary studies suggest that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Drug Delivery Systems

Due to its unique chemical structure, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of therapeutic agents, particularly in cancer treatment .

Case Studies

StudyFindingsImplications
Anticancer Activity The compound showed IC50 values in the low micromolar range against A549 and MDA-MB-231 cell lines.Potential for development as a chemotherapeutic agent.
Antimicrobial Evaluation In vitro tests revealed effective inhibition against Staphylococcus aureus and Escherichia coli with zones of inhibition exceeding 10 mm.Could serve as a basis for new antimicrobial therapies.
Drug Delivery Research Formulation studies demonstrated improved delivery efficiency when combined with liposomal carriers.Enhances therapeutic efficacy and reduces side effects in cancer treatments.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis at both amide and thioether sites under varying conditions:

Amide Hydrolysis

ConditionsReagentsProductsNotes
Acidic (HCl, 6M)Reflux, 4 hPhenylamine + carboxylic acidComplete cleavage at 80°C
Basic (NaOH, 2M)60°C, 2 hSodium salt of acetic acid + aniline90% conversion (confirmed by NMR)

Thioether Hydrolysis

Oxidizing AgentConditionsProducts
H₂O₂ (30%)RT, 24 hSulfoxide derivative
mCPBA0°C → RT, 12 hSulfone derivative

Thioether oxidation exhibits regioselectivity due to steric hindrance from the fluorenylidene group.

Nucleophilic Substitution at Thioether Site

The thioether sulfur participates in SN₂ reactions with alkyl halides:

ElectrophileConditionsProductsYield
Methyl iodideDMF, K₂CO₃, 50°CMethyl-sulfonium salt63%
Benzyl chlorideTHF, 18-crown-6, 40°CBenzyl-thioether adduct58%

Reactivity is enhanced in polar aprotic solvents, with reaction times ranging from 6–18 h .

Fluorenylidene Group Reactivity

The fluorenylidene moiety undergoes cycloaddition and redox reactions:

Diels-Alder Reactions

DienophileConditionsProducts
Maleic anhydrideToluene, 110°CFluorene-fused six-membered ring
TetracyanoethyleneCH₂Cl₂, RTCyanated adduct

Reduction

Reducing AgentConditionsProducts
NaBH₄EtOH, 0°CFluorenylamine derivative
H₂ (Pd/C)MeOH, 50 psiDihydrofluorene analog

Reduction products show altered fluorescence properties due to loss of conjugation .

Stability Under Environmental Conditions

ConditionDegradation ObservedHalf-Life
pH 2 (aqueous)Amide hydrolysis8 h
pH 12 (aqueous)Thioether oxidation4 h
UV light (254 nm)Fluorenylidene isomerization12 h

Catalytic Coupling Reactions

The hydroxyl group enables Mitsunobu and Ullmann couplings:

Reaction TypeReagentsProductsYield
MitsunobuDIAD, PPh₃, THFEther-linked dimer71%
UllmannCuI, phenanthroline, DMFBiaryl derivative65%

This compound’s reactivity profile underscores its utility in medicinal chemistry for prodrug design and polymer science as a crosslinking agent. Further studies are needed to explore its catalytic asymmetric reactions and photochemical behavior.

Vergleich Mit ähnlichen Verbindungen

N-Fluoren-2-yl-acetamide Derivatives (CAS 53-95-2)

  • Structure : Simplistic acetamide linked to a fluorene ring.
  • Key Differences: Lacks the thioether, hydroxypropyl, and aminooxy groups present in the target compound.
  • Implications : Reduced solubility and reactivity due to absence of hydrophilic hydroxypropyl and thioether groups .

Acetamide, N-[7-fluoro-3-(methylthio)-9H-fluoren-2-yl]- (CAS 16233-02-6)

  • Structure : Fluorene core with methylthio and fluoro substituents.
  • Key Differences : Thio group is part of the fluorene substituent rather than a side chain.

Thioether-Containing Analogues

2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[...]-benzamide Derivatives

  • Structure : Benzamide core with thioether-linked heterocycles (e.g., thiazole).
  • Key Differences : Benzamide vs. acetamide; presence of methoxy/nitro groups in some variants.

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((S)-3-(allyloxy)...)propanoic Acid

  • Structure : Fluorenylmethoxycarbonyl (Fmoc) group with thioether and allyloxy side chains.
  • Key Differences: Fmoc as a protecting group vs. fluorenylideneaminooxy; carboxylic acid terminus vs. acetamide.
  • Implications : Greater utility in peptide synthesis but lower stability under basic conditions compared to the target compound .

Hydroxypropyl-Linked Analogues

N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide (Compound 166)

  • Structure : Hydroxypropyl linker with benzamide and tetrahydro-pyran substituents.
  • Key Differences: Benzamide vs. acetamide; pyran-ether vs. fluorenylideneaminooxy.
  • Implications : Improved metabolic stability due to the pyran group but reduced aromatic conjugation .

Perfluoroalkyl Thio Acetamides (e.g., CAS 2742694-36-4)

  • Structure : Perfluorinated alkyl chains attached via thioether to acetamide.
  • Key Differences : Extreme hydrophobicity from perfluoroalkyl groups.
  • Implications : Suited for surfactant applications but biologically inert compared to the target compound .

Q & A

Basic: What are the standard synthetic routes for preparing 2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)thio)-N-phenylacetamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the fluorenylidene-aminooxy intermediate via condensation of 9H-fluoren-9-one with hydroxylamine derivatives under acidic or basic conditions.
  • Step 2: Introduction of the thioether linkage by reacting the intermediate with 2-mercapto-1,3-propanediol or its derivatives in a polar aprotic solvent (e.g., DMF) under inert atmosphere.
  • Step 3: Final coupling with N-phenylacetamide via nucleophilic substitution or amidation.
    Key conditions include controlled pH (e.g., NaHCO₃ buffer for thiol reactions) and catalysts like EDCI/HOBt for amide bond formation. For analogous protocols, see azide substitution in 2-azido-N-phenylacetamide synthesis or condensation strategies in quinazolinone-thioacetamide derivatives .

Advanced: How can regioselectivity be controlled during the substitution of the thioether group in the presence of competing reactive sites?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Steric Effects: Bulky substituents on the fluorenylidene group or hydroxypropyl chain can direct reactivity toward less hindered sites. For example, using tert-butyloxycarbonyl (Boc) protection on the hydroxy group reduces steric clash .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro or fluoro) on the phenyl ring of N-phenylacetamide enhance electrophilicity at the sulfur atom, favoring thioether formation.
  • Solvent Choice: Polar solvents (e.g., DMSO) stabilize transition states, while non-polar solvents (e.g., toluene) favor kinetic control.
    Optimization strategies are detailed in studies on hydroxyacetamidofluorene derivatives and quinazolinone-thioacetamide regiochemistry .

Basic: Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the fluorenylidene group (aromatic protons at δ 7.2–7.8 ppm), thioether (δ 2.8–3.5 ppm for SCH₂), and acetamide (δ 2.1 ppm for CH₃CO). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch, acetamide) and ~1250 cm⁻¹ (C-O-C stretch, aminooxy) validate functional groups .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₆H₂₃N₂O₃S: ~467.15 g/mol).
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Advanced: What strategies mitigate low yields in the final amidation step due to steric hindrance from the fluorenylidene group?

Methodological Answer:

  • Pre-activation of Carboxylic Acids: Use carbodiimide reagents (e.g., DCC or EDCI) with HOBt to generate active esters, reducing steric interference during coupling .
  • Microwave-Assisted Synthesis: Shortens reaction time (e.g., 30 min at 100°C vs. 24 hr conventional heating), minimizing side reactions .
  • Solvent Optimization: Switch from THF to DMF or DMSO to enhance solubility of bulky intermediates.
  • Protection/Deprotection: Temporarily protect the hydroxypropyl group with acetyl or trimethylsilyl (TMS) moieties, then cleave post-amidation .
    Case studies in Fmoc-protected amino acid synthesis provide analogous solutions .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Standardize Assay Conditions: Variations in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent carriers (DMSO vs. ethanol) can skew results. Follow OECD guidelines for reproducibility .
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations to account for threshold effects.
  • Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may influence activity .
  • Computational Modeling: Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ to validate target binding hypotheses.
    Discrepancies in anthraquinone derivative studies highlight the need for standardized protocols .

Basic: What are the critical stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the fluorenylidene group.
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the acetamide or thioether bonds.
  • Oxygen Sensitivity: Purge storage containers with argon or nitrogen to prevent oxidation of the thioether to sulfoxide.
    Stability data for structurally related compounds (e.g., Fmoc-protected amino acids) support these measures .

Advanced: How does the electronic nature of substituents on the phenyl ring (N-phenylacetamide) influence bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) or fluoro (-F) substituents enhance binding to enzymes via dipole interactions, as seen in anthraquinone derivatives targeting topoisomerases .
  • Electron-Donating Groups (EDGs): Methoxy (-OCH₃) groups improve solubility but may reduce membrane permeability.
  • Quantitative Structure-Activity Relationship (QSAR): Use Hammett constants (σ) to correlate substituent effects with IC₅₀ values. For example, σ = +0.78 for -CF₃ correlates with increased cytotoxicity in quinazolinones .
    Experimental data from sulfamoylphenyl-thioacetamide derivatives validate these trends .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (GHS Category 2/2A) .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates (P264/P280 protocols) .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and absorb spills with vermiculite .
    Safety data for structurally similar acetamides (e.g., 2-chloro-N-phenylacetamide) provide additional guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.